molecular formula C13H10N4O2S B5298189 6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine

6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine

Cat. No. B5298189
M. Wt: 286.31 g/mol
InChI Key: KRBFLOBPUMORJO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-[(1,3-benzodioxol-5-ylmethyl)thio]-9H-purine, commonly known as BMT-3, is a purine derivative that has been extensively studied for its potential use in scientific research. BMT-3 is a potent inhibitor of adenosine kinase, an enzyme that plays a crucial role in regulating the levels of adenosine in the brain. Adenosine is a neuromodulator that regulates a variety of physiological processes, including sleep, inflammation, and pain perception. BMT-3 has been shown to have a range of effects on the central nervous system, making it a promising candidate for further research.

Mechanism of Action

BMT-3 works by inhibiting adenosine kinase, an enzyme that regulates the levels of adenosine in the brain. By inhibiting this enzyme, BMT-3 increases the levels of adenosine in the brain, which can have a range of effects on physiological processes.
Biochemical and Physiological Effects:
BMT-3 has been shown to have a range of effects on the central nervous system. For example, it has been shown to increase the release of dopamine, a neurotransmitter that plays a key role in regulating movement and motivation. BMT-3 has also been shown to reduce inflammation and pain perception, suggesting that it may have potential as a treatment for conditions such as arthritis.

Advantages and Limitations for Lab Experiments

One advantage of using BMT-3 in scientific research is its specificity for adenosine kinase. This allows researchers to study the effects of adenosine specifically, without interfering with other physiological processes. However, one limitation of using BMT-3 is its potential toxicity at high doses. Careful dosing and monitoring is required to ensure that the compound is used safely in laboratory experiments.

Future Directions

There are a number of potential future directions for research on BMT-3. One area of focus is its potential as a treatment for Parkinson's disease, given its ability to increase dopamine release in the brain. Other potential applications include its use as a treatment for inflammation and pain, and its use as a tool for studying the role of adenosine in the brain. Further research is needed to fully understand the potential of BMT-3 in these areas.

Synthesis Methods

BMT-3 can be synthesized using a variety of methods, including chemical synthesis and enzymatic methods. One commonly used method involves the reaction of 6-chloropurine with sodium methoxide, followed by the addition of 1,3-benzodioxole-5-methylthiol and subsequent purification.

Scientific Research Applications

BMT-3 has been widely studied for its potential use in scientific research. One area of focus has been its potential as a tool for studying the role of adenosine in the brain. Adenosine is known to play a role in a variety of physiological processes, and BMT-3 has been shown to modulate these processes in a variety of ways. For example, BMT-3 has been shown to increase the release of dopamine in the brain, suggesting that it may have potential as a treatment for Parkinson's disease.

properties

IUPAC Name

6-(1,3-benzodioxol-5-ylmethylsulfanyl)-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N4O2S/c1-2-9-10(19-7-18-9)3-8(1)4-20-13-11-12(15-5-14-11)16-6-17-13/h1-3,5-6H,4,7H2,(H,14,15,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRBFLOBPUMORJO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)CSC3=NC=NC4=C3NC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzo[1,3]dioxol-5-ylmethylsulfanyl)-9H-purine

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